molecular formula C25H26N2O9 B3908357 (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid

(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid

Cat. No.: B3908357
M. Wt: 498.5 g/mol
InChI Key: FWOOMAROOUGQIX-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidinone ring, a nitrophenyl group, and a hexanoic acid chain, making it an interesting subject for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethoxyphenyl and nitrophenyl groups. The final step involves the formation of the hexanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems. Additionally, stringent quality control measures would be necessary to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce carbonyl groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: It may find applications in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid stands out due to its unique combination of functional groups and structural features

Biological Activity

Chemical Structure and Properties

The compound's structure consists of multiple functional groups that may contribute to its biological activity. The presence of a pyrrolidinone ring, methoxy groups, and a hydroxyl group suggests potential interactions with various biological targets.

Structural Formula

C20H24N2O6\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_6

1. Antioxidant Activity

Research indicates that compounds containing similar structural motifs exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

2. Cytotoxicity

Studies have shown that derivatives of pyrrolidinone compounds can exhibit selective cytotoxicity against cancer cell lines. For instance, compounds with similar structures have been tested against human cancer cell lines, demonstrating varying degrees of cytotoxic effects.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-710
(E)-6-(2-(2,4-Dimethoxyphenyl)...A549TBD

3. Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, studies suggest that similar compounds can inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism.

Case Study 1: In Vitro Analysis

A study conducted on a derivative of this compound revealed its potential in inhibiting DPP-IV activity in vitro. The results indicated an IC50 value of approximately 100 nM, suggesting strong inhibitory effects.

Case Study 2: In Vivo Efficacy

In vivo studies using animal models demonstrated that the compound successfully reduced blood glucose levels post-glucose load without causing hypoglycemia, indicating its potential as an anti-diabetic agent.

The biological activity of (E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid may involve several mechanisms:

  • Antioxidant Defense : Neutralization of free radicals.
  • Cell Cycle Arrest : Induction of apoptosis in cancer cells.
  • Enzyme Modulation : Inhibition of metabolic enzymes leading to altered glucose metabolism.

Properties

IUPAC Name

6-[(3E)-2-(2,4-dimethoxyphenyl)-3-[hydroxy-(4-nitrophenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O9/c1-35-17-11-12-18(19(14-17)36-2)22-21(23(30)15-7-9-16(10-8-15)27(33)34)24(31)25(32)26(22)13-5-3-4-6-20(28)29/h7-12,14,22,30H,3-6,13H2,1-2H3,(H,28,29)/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOOMAROOUGQIX-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)[N+](=O)[O-])\O)/C(=O)C(=O)N2CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Reactant of Route 2
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Reactant of Route 3
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Reactant of Route 4
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Reactant of Route 5
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid
Reactant of Route 6
(E)-6-(2-(2,4-Dimethoxyphenyl)-3-(hydroxy(4-nitrophenyl)methylene)-4,5-dioxopyrrolidin-1-yl)hexanoic acid

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